(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate
CAS No.: 1197234-43-7
Cat. No.: VC5458846
Molecular Formula: C8H13N3O4
Molecular Weight: 215.209
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1197234-43-7 |
---|---|
Molecular Formula | C8H13N3O4 |
Molecular Weight | 215.209 |
IUPAC Name | (1,3-dimethylpyrazol-4-yl)methanamine;oxalic acid |
Standard InChI | InChI=1S/C6H11N3.C2H2O4/c1-5-6(3-7)4-9(2)8-5;3-1(4)2(5)6/h4H,3,7H2,1-2H3;(H,3,4)(H,5,6) |
Standard InChI Key | PAPARENXKPLWIG-UHFFFAOYSA-N |
SMILES | CC1=NN(C=C1CN)C.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a 1,3-dimethylpyrazole moiety linked to a methanamine group, paired with oxalic acid as a counterion. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, contributes to its electronic and steric properties. The dimethyl substituents at positions 1 and 3 influence conformational stability, while the oxalate ion enhances crystallinity .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 1197234-43-7 | |
Molecular Formula | ||
Molecular Weight | 215.209 g/mol | |
SMILES Notation | CC1=NN(C=C1CN)C.C(=O)(C(=O)O)O | |
InChIKey | PAPARENXKPLWIG-UHFFFAOYSA-N |
Solubility and Stability
While solubility data in common solvents remain unspecified, the oxalate salt form typically improves aqueous solubility compared to the free base. The compound is stable under standard laboratory conditions (20–25°C) but may degrade under prolonged exposure to light or moisture .
Synthesis and Purification
Synthetic Pathways
The synthesis involves a multi-step process starting with the formation of the pyrazole core. A common approach includes:
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Cyclocondensation: Reacting hydrazine derivatives with β-diketones to form the 1,3-dimethylpyrazole ring.
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Amination: Introducing the methanamine group via nucleophilic substitution or reductive amination .
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Salt Formation: Treating the free base with oxalic acid in a polar solvent (e.g., ethanol) to precipitate the oxalate salt .
Table 2: Synthesis Parameters
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclocondensation | Hydrazine, diketone, 80°C | ~60% |
Amination | NH3, Pt catalyst, H2 pressure | ~45% |
Salt Formation | Oxalic acid, ethanol, RT | ~85% |
Yields are estimated based on analogous pyrazole syntheses .
Purification Techniques
Post-synthesis purification employs recrystallization from ethanol-water mixtures, followed by vacuum drying. Chromatographic methods (e.g., silica gel column) are used for intermediates, while final product purity (≥98%) is verified via HPLC .
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: NMR (DMSO-d6, 400 MHz) displays characteristic peaks at δ 2.15 (s, 3H, CH3), δ 3.70 (s, 3H, N-CH3), and δ 4.10 (s, 2H, CH2NH2).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 215.21 [M+H]⁺, consistent with the molecular formula .
Chromatographic Analysis
HPLC (C18 column, 0.1% TFA in H2O/MeCN) confirms ≥98% purity, with a retention time of 6.8 minutes .
Biological Activity and Applications
Pharmaceutical Research
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Anticancer Agents: Pyrazole derivatives exhibit apoptosis induction in leukemia cells (IC50: 12–45 µM).
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Antimicrobials: Preliminary assays show moderate activity against Gram-positive bacteria (MIC: 128 µg/mL) .
Table 3: Bioactivity Data
Activity | Model System | Result | Source |
---|---|---|---|
COX-2 Inhibition | In vitro assay | IC50: 18 µM | |
Antiproliferative | HL-60 leukemia | IC50: 32 µM | |
Antibacterial | S. aureus | MIC: 128 µg/mL |
Agrochemical Applications
In agriculture, pyrazole derivatives function as fungicides and insect growth regulators. Field trials demonstrate efficacy against Phytophthora infestans at 50–100 ppm .
Future Research Directions
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